[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl](3-ethoxypropyl)amine
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Overview
Description
(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methylamine is an organic compound that features a pyrazole ring substituted with a cyclopentyl group, a methyl group, and an ethoxypropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methylamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, cyclopentanone can be reacted with methylhydrazine to form 1-cyclopentyl-3-methyl-1H-pyrazole.
Alkylation: The pyrazole ring is then alkylated using a suitable alkylating agent such as 3-chloropropyl ethyl ether to introduce the ethoxypropyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the cyclopentyl group, potentially leading to the formation of dihydropyrazoles or cyclopentanol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxypropylamine moiety, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydropyrazoles or cyclopentanol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methylamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It can be used to study the biological activity of pyrazole derivatives and their interactions with various enzymes and receptors.
Industrial Applications: Potential use in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of (1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds with negatively charged sites on proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-cyclopentyl-3-methyl-1H-pyrazole: Lacks the ethoxypropylamine moiety, making it less versatile in terms of chemical reactivity.
3-ethoxypropylamine: Lacks the pyrazole ring, reducing its potential for biological activity.
1-methyl-1H-pyrazol-3-amine: Similar structure but lacks the cyclopentyl group, affecting its steric and electronic properties.
Uniqueness
(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methylamine is unique due to its combination of a pyrazole ring with a cyclopentyl group and an ethoxypropylamine moiety. This unique structure provides a balance of hydrophobic and hydrophilic properties, making it a versatile compound for various applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C15H27N3O |
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Molecular Weight |
265.39 g/mol |
IUPAC Name |
N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]-3-ethoxypropan-1-amine |
InChI |
InChI=1S/C15H27N3O/c1-3-19-10-6-9-16-11-14-12-18(17-13(14)2)15-7-4-5-8-15/h12,15-16H,3-11H2,1-2H3 |
InChI Key |
ZHFLAVWLKIPBQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNCC1=CN(N=C1C)C2CCCC2 |
Origin of Product |
United States |
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